Spiro[adamantane-2,2'-oxirane]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[adamantane-2,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-2-9-4-8(1)5-10(3-7)11(9)6-12-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWHNKBVYUWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307621 | |
| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24759-97-5 | |
| Record name | 24759-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[adamantane-2,2'-oxirane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Spiro Adamantane 2,2 Oxirane and Its Analogues
Direct Synthetic Routes to Spiro[adamantane-2,2'-oxirane]
Direct routes to spiro[adamantane-2,2'-oxirane] primarily involve the formation of the oxirane ring from an adamantane (B196018) precursor. These methods include epoxidation reactions and ring closure strategies.
Epoxidation reactions are a common and effective way to introduce the oxirane ring onto the adamantane framework.
The reaction of adamantan-2-one with sulfonium (B1226848) and sulfoxonium ylides is a well-established method for the synthesis of spiro[adamantane-2,2'-oxirane].
Sulfonium Ylides: The reaction of adamantan-2-one with dimethylsulfonium methylide, typically generated in situ, yields spiro[adamantane-2,2'-oxirane]. mdpi.com This reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of adamantan-2-one, followed by an intramolecular cyclization to form the epoxide ring. One approach involves generating the sulfonium ylide from a ternary system of methanol, sulfuric acid, and dimethyl sulfide. psu.edu
Sulfoxonium Ylides: Similarly, dimethylsulfoxonium methylide can be used to convert adamantan-2-one to its corresponding epoxide. mdpi.com The choice between sulfonium and sulfoxonium ylides can sometimes influence the stereochemical outcome of the reaction, particularly with substituted adamantane precursors. For instance, the epoxidation of protoadamantan-4-one with dimethyl sulfoxonium methylide leads to a higher ratio of the exo-isomer due to the reagent's bulk, which favors a kinetic exo-attack. mdpi.com
| Reagent | Precursor | Product | Notes |
| Dimethylsulfonium methylide | Adamantan-2-one | Spiro[adamantane-2,2'-oxirane] | Ylide often generated in situ. |
| Dimethylsulfoxonium methylide | Adamantan-2-one | Spiro[adamantane-2,2'-oxirane] | Can offer different stereoselectivity compared to sulfonium ylides. |
| Dimethylsulfoxonium methylide | Protoadamantan-4-one | Protoadamantane-4-spiro-oxirane | Favors formation of the exo-isomer. mdpi.com |
m-Chloroperbenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. In the context of spiro[adamantane-2,2'-oxirane] synthesis, m-CPBA is employed to epoxidize methyleneadamantane. psu.edu This reaction is a classic example of an electrophilic addition where the peroxy acid delivers an oxygen atom to the double bond of methyleneadamantane, resulting in the formation of the desired spiro-oxirane. psu.edursc.org The reaction is typically carried out in a chlorinated solvent like dichloromethane. psu.edu
The direct epoxidation of methyleneadamantane is a primary route to spiro[adamantane-2,2'-oxirane]. chemicalbook.comlocalpharmaguide.com Besides m-CPBA, other epoxidizing agents can also be utilized. The double bond in methyleneadamantane is reactive towards various electrophilic oxygen sources, providing a straightforward entry to the spiro-oxirane structure.
| Starting Material | Reagent | Product |
| Methyleneadamantane | m-Chloroperbenzoic acid (m-CPBA) | Spiro[adamantane-2,2'-oxirane] |
An alternative to direct epoxidation is the formation of the oxirane ring through intramolecular cyclization. A notable example involves the use of lithium bis(trimethylsilyl)amide to synthesize spiro[adamantane-2,2'-oxiranes]. pleiades.online These strategies often start with a 2-substituted adamantane derivative that can undergo an intramolecular nucleophilic substitution to form the three-membered ether ring.
Epoxidation Reactions for Spiro[adamantane-2,2'-oxirane] Formation
Synthesis of Related Adamantane Spiro-Oxiranes
The synthetic principles applied to spiro[adamantane-2,2'-oxirane] can be extended to create a variety of analogues with different substitution patterns on either the adamantane cage or the oxirane ring. For instance, the reaction of protoadamantan-4-one with dimethyl sulfonium methylide yields a mixture of protoadamantane-4-spiro-oxirane isomers. mdpi.comrsc.org The synthesis of more complex structures, such as spiro[isoquinolinone-4,2′-oxiranes], has also been achieved through multicomponent reactions involving acetyl-oxirane-carboxamides. rsc.org Furthermore, the synthesis of spiro[adamantane-2,2′-boriranes], boron analogues of spiro-oxiranes, has been developed via the catalytic cycloboration of methyleneadamantane. researchgate.net The synthesis of functionally substituted 2-(adamantan-1-yl)oxiranes has also been reported, expanding the scope of adamantane-containing epoxides. researchgate.net
| Precursor | Reagent(s) | Product |
| Protoadamantan-4-one | Dimethyl sulfonium methylide | Protoadamantane-4-spiro-oxirane mdpi.comrsc.org |
| cis-2-Acetyl-oxirane-2-carboxamides, arylaldehydes, malononitrile | - | Spiro[isoquinolinone-4,2′-oxiranes] rsc.org |
| Methyleneadamantane | BF3·THF, RBCl2·SMe2, Cp2TiCl2, Mg | Spiro[adamantane-2,2′-boriranes] researchgate.net |
Synthesis of Adamantane-1-yl-substituted Oxiranes
The synthesis of oxiranes bearing an adamantane-1-yl group has been achieved through the epoxidation of corresponding adamantane-containing olefins. researchgate.net The reaction conditions and yields for the synthesis of various adamantane-1-yl-substituted oxiranes are summarized below.
| Starting Olefin | Reagent | Product | Yield (%) |
| (E)-1-(Adamantan-1-yl)prop-1-ene | m-CPBA | trans-2-(Adamantan-1-yl)-3-methyloxirane | 89 |
| (E)-1-(Adamantan-1-yl)-3-bromo-1-propene | m-CPBA | trans-2-(Adamantan-1-yl)-3-(bromomethyl)oxirane | 72 |
| 2-(Adamantan-1-ylmethylene)propane | m-CPBA | 2-(Adamantan-1-ylmethyl)-2-methyloxirane | 77 |
| (Z)-1-(Adamantan-1-yl)-1,3-dibromopropene | m-CPBA | cis-2-(Adamantan-1-yl)-3-bromo-2-(bromomethyl)oxirane | 78 |
| (Z)-1-(Adamantan-1-yl)-2-phenylethene | m-CPBA | cis-2-(Adamantan-1-yl)-3-phenyloxirane | 95 |
| Data sourced from Leonova et al. researchgate.net |
Formation of Spiro[cyclopropane-1,2'-adamantane]-2-amines
The synthesis of spiro[cyclopropane-1,2'-adamantane]-2-amines and their corresponding methanamines has been reported as part of investigations into their antiviral activities. nih.govresearcher.life A common synthetic strategy involves the [2+1] cycloaddition to 2-methyleneadamantane (B1606648). For instance, reaction with ethyl diazoacetate can form the cyclopropane (B1198618) ring, which can then be converted to the desired amine derivatives. acs.org These compounds have shown significant activity against the influenza A virus. researcher.life
Synthesis of Spiro[pyrrolidine-2,2'-adamantanes]
Spiro[pyrrolidine-2,2'-adamantanes] have been synthesized and evaluated as potent anti-influenza A virus agents. nih.gov One synthetic route starts from 2-nitroadamantane, which undergoes a 1,4-addition reaction with conjugated esters. lookchem.com Subsequent chemical transformations lead to the formation of the spiro-pyrrolidine ring. The substitution pattern on the pyrrolidine (B122466) ring has been shown to influence the antiviral activity. nih.gov The development of these compounds was prompted by the known antiviral properties of other spiro-adamantane derivatives. acs.org Dispiro[pyrrolidine-oxindole] systems containing an adamantane moiety have also been synthesized via 1,3-dipolar cycloaddition reactions. beilstein-archives.org
Synthesis of Spiro[piperidine-2,2'-adamantanes]
Expanding the heterocyclic ring to a six-membered piperidine (B6355638) has also been an area of interest. Spiro[piperidine-2,2'-adamantane] has been identified as one of the most potent synthetic anti-influenza A aminoadamantanes. nih.gov The synthesis of these compounds often starts from adamantanone and involves multi-step sequences to construct the piperidine ring. The introduction of additional amino groups into the spiropiperazine structure has also been explored. nih.gov
Synthesis of Spiro[aziridine-2,2'-adamantanes]
The synthesis of the highly strained spiro[aziridine-2,2'-adamantanes] has been accomplished and these compounds have been evaluated for their biological activities. nih.govresearchgate.net The synthesis of related aziridine-containing adamantane derivatives, such as (S)-(adamantan-1-yl)[(S)-aziridin-2-yl]methanol, has been achieved through the reduction of trans-2-(adamantan-1-yl)-3-(azidomethyl)oxirane with lithium aluminum hydride. clinpractice.ru The high ring strain of these spiro-aziridine oxindoles makes them versatile intermediates for further chemical transformations. rsc.org
Synthesis of Spiro[azetidine-2,2'-adamantanes] and Spiro[azetidine-3,2'-adamantane]
Four-membered spiro-azetidine adamantane derivatives have been synthesized and investigated. nih.govresearchgate.net This includes both spiro[azetidine-2,2'-adamantanes] and spiro[azetidine-3,2'-adamantanes]. nih.govnih.gov The synthesis of these compounds can be challenging due to the inherent strain of the azetidine (B1206935) ring. rsc.org However, methods such as the Staudinger ketene-imine cycloaddition have been employed for the synthesis of related spiro[azetidine-indoline] systems. rsc.org A chloro-substituted spiro[adamantane-2,2'-azetidine] (B2451043) derivative has been synthesized with a 64% yield. tesisenred.net
Mechanistic Aspects of Spiro[adamantane-2,2'-oxirane] Synthesis
The primary mechanism for the formation of spiro[adamantane-2,2'-oxirane] from 2-methyleneadamantane is the Prilezhaev epoxidation. This reaction is understood to proceed through a concerted "butterfly" transition state. wikipedia.org In this mechanism, the peroxy acid is intramolecularly hydrogen-bonded. The alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid, while simultaneously, the electrons from the O-H bond of the peroxy acid move to form a new C=O bond, and the pi electrons of the original carbonyl group abstract the proton. This concerted process ensures the stereospecific formation of the epoxide. saskoer.cawikipedia.org
Computational studies, including those using Density Functional Theory (DFT), have supported this concerted mechanism for the electrophilic transfer of the oxygen atom to the carbon-carbon double bond. uzh.ch The rate of epoxidation is influenced by the electron density of the alkene; more electron-rich alkenes react faster. wikipedia.org The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org
Reactivity and Reaction Mechanisms of Spiro Adamantane 2,2 Oxirane
Oxirane Ring Opening Reactions of Spiro[adamantane-2,2'-oxirane]
The high ring strain of the epoxide ring in spiro[adamantane-2,2'-oxirane] makes it susceptible to ring-opening reactions. masterorganicchemistry.com This reactivity is the cornerstone of its synthetic utility, allowing for the introduction of various functional groups onto the adamantane (B196018) framework. The reaction pathway, whether through an SN1 or SN2-like mechanism, is influenced by the reaction conditions, particularly the presence of acids or bases. libretexts.org
Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a good leaving group and activating the ring towards nucleophilic attack. libretexts.org The regioselectivity of the attack is dependent on the stability of the resulting carbocation intermediate.
Acid-catalyzed hydrolysis of spiro[adamantane-2,2'-oxirane] leads to the formation of adamantane-2-spiro-1,2-diol. libretexts.org This reaction proceeds through the attack of water on the protonated epoxide. The resulting diol can serve as a precursor for further synthetic modifications.
Table 1: Formation of 1,2-Difunctional Adamantane Derivatives
| Reactant | Reagent | Product |
|---|---|---|
| Spiro[adamantane-2,2'-oxirane] | H₃O⁺ | Adamantane-2-spiro-1,2-diol |
The reaction of spiro[adamantane-2,2'-oxirane] with hydrogen halides under anhydrous conditions results in the formation of halo-adamantylmethylene alcohols. For instance, treatment with hydrogen fluoride (B91410) (HF) in the presence of pyridine (B92270) yields 2-(fluoromethyl)adamantan-2-ol. researchgate.net This reaction highlights the ability to introduce a halogen and a hydroxyl group in a single step.
Table 2: Generation of Halo-Adamantylmethylene Alcohols
| Reactant | Reagent | Product |
|---|---|---|
| Spiro[adamantane-2,2'-oxirane] | HF/Pyridine | 2-(Fluoromethyl)adamantan-2-ol |
Acid-catalyzed opening of the oxirane ring can also lead to rearrangement products. beilstein-journals.org The formation of these products is driven by the desire to form a more stable carbocation intermediate. The specific rearrangement pathway is influenced by the structure of the starting material and the reaction conditions.
An interesting transformation of spiro[adamantane-2,2'-oxirane] is its conversion into a lactone. researchgate.netosi.lv This reaction can be achieved by treating the epoxide with 1,1-dichloroethylene in the presence of sulfuric acid. researchgate.net This process involves a complex mechanism that ultimately results in the incorporation of a carbonyl group and the formation of a lactone ring fused to the adamantane core.
Table 3: Formation of Lactones from Spiro[adamantane-2,2'-oxirane]
| Reactant | Reagents | Product |
|---|---|---|
| Spiro[adamantane-2,2'-oxirane] | 1,1-Dichloroethylene, H₂SO₄ | Adamantane-fused lactone |
In the presence of a strong nucleophile, the oxirane ring of spiro[adamantane-2,2'-oxirane] can be opened without the need for acid catalysis. semanticscholar.orgmasterorganicchemistry.com This reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com A wide range of nucleophiles, including amines, alkoxides, and organometallic reagents, can be employed in these reactions, providing access to a diverse array of adamantane derivatives. semanticscholar.orgmasterorganicchemistry.comnih.govresearchgate.net
Table 4: Nucleophilic Ring Opening of Spiro[adamantane-2,2'-oxirane]
| Reactant | Nucleophile | Product Type |
|---|---|---|
| Spiro[adamantane-2,2'-oxirane] | Amines | Amino alcohols |
| Spiro[adamantane-2,2'-oxirane] | Alkoxides | Ether alcohols |
| Spiro[adamantane-2,2'-oxirane] | Grignard Reagents | Alcohols |
Regioselectivity and Stereoselectivity in Ring Opening
The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical aspect of their chemistry. d-nb.infovu.nl In the case of Spiro[adamantane-2,2'-oxirane], the attack of a nucleophile can, in principle, occur at either of the two carbons of the oxirane ring.
Under basic or nucleophilic conditions, the reaction generally follows an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon atom. organicchemistrytutor.comd-nb.info For Spiro[adamantane-2,2'-oxirane], this would be the methylene (B1212753) (-CH₂-) carbon of the oxirane ring. This regioselectivity is primarily governed by steric factors. d-nb.info
The stereochemistry of the reaction is also significant. The SN2 attack results in an inversion of configuration at the carbon atom that is attacked. organicchemistrytutor.com This stereospecificity is a key feature of epoxide ring-opening reactions. libretexts.org
Isomerization Reactions of Spiro[adamantane-2,2'-oxirane]
Beyond ring-opening reactions, Spiro[adamantane-2,2'-oxirane] can undergo rearrangement or isomerization reactions, leading to structurally different adamantane derivatives.
Isomerization to Protoadamantane-4-carbaldehyde
Under certain conditions, Spiro[adamantane-2,2'-oxirane] can isomerize to form protoadamantane-4-carbaldehyde. This rearrangement involves a change in the carbon skeleton from the adamantane framework to the protoadamantane (B92536) framework. Such isomerizations are often promoted by Lewis acids or thermal conditions and are driven by the release of ring strain. nih.gov
Meinwald Rearrangement Products
The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. In the case of spiro[adamantane-2,2'-oxirane], this rearrangement involves the migration of a carbon-carbon bond of the adamantane framework, leading to a ring-expanded or, more commonly, a rearranged aldehyde. Treatment of spiro-oxiranes with a Lewis acid promotes the opening of the epoxide ring to form a carbocation intermediate. Subsequent 1,2-hydride or alkyl shift results in the formation of a carbonyl group.
For adamantane-based spiro-oxiranes, a Lewis acid-promoted Meinwald rearrangement typically yields the corresponding carbaldehyde. mdpi.com This transformation is driven by the relief of ring strain and the formation of a stable carbonyl group. While various Lewis acids can catalyze this reaction, the choice of catalyst and reaction conditions can influence the yield and selectivity of the process.
Table 1: Meinwald Rearrangement of Adamantane Spiro-Oxiranes
| Starting Material | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| Adamantane Spiro-oxirane | Lewis Acid | Adamantane-1-carbaldehyde | mdpi.com |
This table illustrates a representative Meinwald rearrangement on an adamantane spiro-oxirane system as described in the literature.
Further Transformations of Spiro[adamantane-2,2'-oxirane] Derivatives
The initial ring-opened and rearranged products of spiro[adamantane-2,2'-oxirane] serve as versatile intermediates for the synthesis of more complex adamantane derivatives. The functional groups introduced, such as hydroxyls, halogens, and aldehydes, provide handles for a wide range of subsequent chemical transformations.
Oxidation Reactions of Ring-Opened Products
The ring-opened products of spiro[adamantane-2,2'-oxirane], which are often diols or haloalcohols, can undergo oxidation to yield various carbonyl compounds, including ketones, aldehydes, and carboxylic acids. The outcome of the oxidation is highly dependent on the nature of the substrate and the oxidizing agent employed.
For instance, 1,2-diols derived from the hydrolysis of the epoxide can be oxidized. The oxidation of an adamantane 1,2-diol with Jones reagent (chromium trioxide in aqueous sulfuric acid) can yield a keto-alcohol. mdpi.com Similarly, primary alcohols can be selectively oxidized. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that effectively converts primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.orgkhanacademy.orgyoutube.comlibretexts.orgyoutube.com This makes it a suitable reagent for oxidizing intermediates like 2-(hydroxymethyl)adamantan-2-ol to the corresponding aldehyde. In contrast, stronger oxidizing agents, such as Jones reagent, will oxidize primary alcohols and aldehydes to carboxylic acids. mdpi.com For example, a 2-bromoadamantane-1-methanol derivative can be oxidized directly to 2-bromoadamantane-1-carboxylic acid using Jones reagent. mdpi.com
Table 2: Oxidation of Spiro[adamantane-2,2'-oxirane] Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Adamantane-1,2-diol | Jones Reagent | 1-Hydroxyadamantan-2-one | mdpi.com |
| 2-Bromoadamantane-1-methanol | Jones Reagent | 2-Bromoadamantane-1-carboxylic acid | mdpi.com |
| Primary Adamantane Alcohol | Pyridinium Chlorochromate (PCC) | Adamantane Aldehyde | libretexts.orglibretexts.org |
This table provides examples of oxidation reactions on adamantane derivatives that are structurally related to the ring-opened products of spiro[adamantane-2,2'-oxirane].
Derivatization of Hydroxyl and Halogenated Intermediates
The hydroxyl and halogen functional groups present in the ring-opened intermediates of spiro[adamantane-2,2'-oxirane] are readily derivatized to introduce a variety of other functionalities.
Hydroxyl groups can be converted into esters or ethers. Esterification is a common transformation, often achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. tennessee.edu For example, adamantane alcohols can be acetylated to form the corresponding acetate (B1210297) esters. tennessee.edu
Halogenated intermediates, such as haloalcohols, are valuable precursors for nucleophilic substitution reactions. The halogen atom, typically bromine or chlorine, serves as a good leaving group that can be displaced by a wide range of nucleophiles. For instance, treatment of the spiro-oxirane with anhydrous hydrobromic acid can yield a 2-bromo-1-(hydroxymethyl)adamantane derivative. mdpi.com This bromo-alcohol can then be used in further substitution reactions. Similarly, other nucleophiles can be introduced to the adamantane framework through the displacement of a halide.
Table 3: Derivatization of Adamantane Intermediates
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Adamantane Alcohol | Acyl Chloride/Anhydride | Esterification | Adamantane Ester | tennessee.edu |
| Adamantane Spiro-oxirane | Anhydrous Hydrobromic Acid | Ring-opening/Halogenation | 2-Bromo-adamantane-1-methanol | mdpi.com |
| 1,5-Dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one | N-Bromosuccinimide (NBS) in Methanol | Electrophilic Addition/Cyclization | Bromomethyl Methoxyadamantanone | ucla.edu |
This table summarizes key derivatization reactions applicable to the hydroxyl and halogenated intermediates derived from spiro[adamantane-2,2'-oxirane].
Stereochemistry and Conformational Analysis in Spiro Adamantane 2,2 Oxirane Systems
Axial Chirality in Spiro Compounds with Adamantane (B196018) Moiety
Spiro compounds are a class of molecules where two rings are connected by a single common atom, known as the spiro atom. researchgate.netmatanginicollege.ac.in This structural arrangement can lead to a form of stereoisomerism known as axial chirality if the rings are appropriately substituted, even in the absence of a traditional chiral carbon atom. researchgate.net Axial chirality arises when a molecule has a "chiral axis," an axis about which a set of substituents is held in a spatial arrangement that is not superimposable on its mirror image. youtube.com
The adamantane moiety, a highly rigid and symmetrical tricyclic hydrocarbon, is a key component in this context. matanginicollege.ac.in When incorporated into a spiro system, the inherent rigidity of the adamantane cage plays a crucial role. Adamantane itself possesses diametrically opposite methylene (B1212753) planes that are in an orthogonal alignment. matanginicollege.ac.in This feature is analogous to the perpendicular planes seen in allenes, a classic example of axially chiral molecules. matanginicollege.ac.in
Conformational Analysis of Spiro[adamantane-2,2'-oxirane]
The conformational analysis of Spiro[adamantane-2,2'-oxirane] is dominated by the rigid adamantane cage, which essentially acts as a conformational anchor. The adamantane structure is composed of three fused cyclohexane (B81311) rings in the stable chair conformation. The spiro linkage at the C-2 position of adamantane connects it to the oxirane ring.
Studies on analogous spiro-epoxides, such as 1-oxaspiro matanginicollege.ac.inyoutube.comoctane (where a cyclohexane ring replaces the adamantane), provide significant insights. rsc.org In these systems, a full conformational analysis reveals the existence of multiple conformers, with chair-like conformations of the six-membered ring being predominant at room temperature. rsc.org A key finding is that the strain of the molecule is influenced by the orientation of the epoxide oxygen. Chair-like conformers where the epoxide oxygen atom occupies a pseudo-axial position are found to be less strained. rsc.org
Extrapolating to the Spiro[adamantane-2,2'-oxirane] system, the adamantane skeleton is much more rigid than a simple cyclohexane ring. However, the principle regarding the orientation of the oxirane ring remains relevant. The connection to the rigid cage dictates the spatial orientation of the epoxide. Furthermore, investigations into related complex spiro-adamantane systems, like spiro[adamantane-2,9'-bicyclo[3.3.1]nonane], have considered chair-boat conformations of the non-adamantane ring to explain reactivity, suggesting that even with the rigid adamantane, some conformational flexibility in the attached ring system is possible and can have significant energetic consequences. psu.edursc.org
Influence of Substituents on Stereochemical Outcome
Substituents on either the adamantane cage or the oxirane ring can profoundly influence the stereochemical and conformational properties of the molecule. The placement of substituents can dictate the stability of different conformers and the stereochemical outcome of reactions.
In studies of methyl-substituted 1-oxaspiro matanginicollege.ac.inyoutube.comoctane, it was determined that all conformers with the methyl substituent in an equatorial position on the cyclohexane moiety exhibit less strain. rsc.org This preference for equatorial substitution is a well-established principle in conformational analysis and would be expected to hold for substituents on the adamantane portion of Spiro[adamantane-2,2'-oxirane], minimizing steric interactions.
The nature of substituents also governs the regioselectivity of reactions, such as the nucleophilic opening of the epoxide ring. Research on various functionally substituted 2-(adamantan-1-yl)oxiranes shows that the direction of ring opening is highly dependent on the structure of the substrate, including the nature and position of substituents. researchgate.net For example, the ring opening of 2,3-disubstituted oxiranes containing a phenyl group is not regioselective, indicating that electronic and steric effects of substituents compete to influence the reaction pathway. researchgate.net This demonstrates that substituents are critical in determining which stereoisomeric products are formed during chemical transformations.
The table below summarizes findings on how substituents affect the properties of related spiro-adamantane systems.
| System | Substituent | Observed Influence | Reference |
| 1-Oxaspiro matanginicollege.ac.inyoutube.comoctane Derivatives | Methyl group on cyclohexane ring | Conformers with the methyl group in an equatorial position are less strained and more stable. | rsc.org |
| 2-(Adamantan-1-yl)oxiranes | Various functional groups | The direction of nucleophilic ring-opening is dependent on the substrate structure and substituents. | researchgate.net |
| Spiro[adamantane-2,2'-pyrrolidine/piperidine] | Nitrogen heterocycle size and N-methylation | The size of the heterocyclic ring and substitution on the nitrogen atom significantly alter biological activity against the Influenza A virus, reflecting changes in conformational fit to the target protein. | nih.gov |
Spectroscopic Characterization of Stereoisomers (e.g., NMR, X-ray)
The unambiguous determination of the structure and stereochemistry of Spiro[adamantane-2,2'-oxirane] and its derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
NMR Spectroscopy is a powerful, non-destructive tool for elucidating the structure of molecules in solution. magritek.com It is particularly useful for identifying and quantifying stereoisomers, often without the need for reference compounds of the pure isomers. magritek.com
¹H NMR: The chemical shifts and coupling constants of protons provide a wealth of structural information. For instance, in diastereomeric mixtures of spiro compounds, distinct signals for each isomer can often be observed. The integration of these separate signals in the ¹H NMR spectrum allows for the determination of the diastereomeric ratio. researchgate.net Anisotropic effects, where a proton's chemical shift is influenced by the magnetic field of a nearby functional group (like a phenyl ring), can also provide crucial information about the relative stereochemistry. researchgate.net
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The chemical shift of the spiro carbon is a characteristic feature. researchgate.net In adamantane derivatives, the distinct signals for the bridgehead and methylene carbons of the cage can be used for structural confirmation. mdpi.com
2D NMR: Techniques like COSY, HMQC, and HMBC are invaluable for complex structures, allowing chemists to establish connectivity between protons and carbons, which is essential for assigning the complete structure of novel or complex adamantane derivatives. nih.gov
X-ray Crystallography provides the definitive, solid-state three-dimensional structure of a molecule. For rigid systems like adamantane derivatives, X-ray analysis is the gold standard for confirming the molecular conformation and the precise spatial arrangement of all atoms. mdpi.com Studies on related compounds, such as dispiro(adamantane-2,3'- youtube.comCurrent time information in Le Flore County, US.dioxetan-4',2''-adamantane), have successfully used X-ray data to confirm the molecular structure and explain unusual stability. rsc.org X-ray diffraction also reveals details about intermolecular interactions and crystal packing, which can be influenced by substituents. mdpi.com
The following table provides examples of spectroscopic data used in the characterization of related adamantane and spiro compounds.
| Technique | Compound Type | Information Obtained | Reference |
| ¹H NMR | Spiro indenoquinoxaline diastereomers | Determination of diastereomeric ratio (e.g., 2.85:1) by integration of separated signals. Shielding effects used to deduce relative stereochemistry. | researchgate.net |
| ¹³C NMR | Spiro indenoquinoxaline | Identification of characteristic signals for spiro carbon (δ 38.69 ppm) and other key carbons. | researchgate.net |
| X-ray Diffraction | 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | Determination of absolute molecular conformation (folded vs. extended), bond lengths, bond angles, and analysis of intermolecular interactions in the solid state. | mdpi.com |
| X-ray Diffraction | Dispiro(adamantane-2,3'- youtube.comCurrent time information in Le Flore County, US.dioxetan-4',2''-adamantane) | Unambiguous confirmation of the 3D structure and elucidation of factors contributing to its stability. | rsc.org |
Computational Chemistry and Theoretical Studies on Spiro Adamantane 2,2 Oxirane
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that utilize classical physics to model the behavior of molecules. These techniques are particularly useful for studying the conformational preferences and dynamic motions of large and sterically hindered systems such as adamantane (B196018) derivatives.
Molecular Dynamics (MD) simulations provide a view of how a molecule moves over time, offering insights into its flexibility and interactions with its environment. For instance, MD simulations have been used to study how adamantane derivatives, such as the spiro[pyrrolidine-2,2'-adamantane] analogue AK13, interact with and perturb lipid bilayers. nih.govchemrxiv.org These simulations reveal that such molecules tend to localize in the interface region of the membrane, forming hydrogen bonds with water and specific parts of the lipid molecules. nih.gov This localization explains the significant perturbing effect these drugs have on membrane structure, a key aspect of their biological function. nih.govchemrxiv.org Although direct MD studies on Spiro[adamantane-2,2'-oxirane] are not extensively documented in the literature, the methods applied to similar spiro-adamantane structures are directly applicable for understanding its behavior in different environments.
Table 1: Overview of Molecular Mechanics and Dynamics Simulation Applications
| Technique | Primary Application | Key Findings for Adamantane Derivatives | Relevant Force Fields |
|---|---|---|---|
| Molecular Mechanics (MM) | Conformational analysis and energy minimization. | Identifies stable conformers and predicts their relative populations. nih.gov | MMFF, AMBER, OPLS |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions over time. | Reveals how molecules interact with environments like lipid bilayers and provides details on intermolecular forces. nih.govchemrxiv.org | CHARMM, GROMOS, AMBER |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of molecular properties, especially those related to electronic structure and chemical reactivity. These methods are essential for understanding the intrinsic properties of Spiro[adamantane-2,2'-oxirane].
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical properties. Quantum chemical methods such as Density Functional Theory (DFT) and semi-empirical methods are used to calculate key electronic parameters. rsc.orgresearchgate.net For adamantane derivatives, these calculations help in understanding the distribution of electrons and the nature of chemical bonds.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
While specific, peer-reviewed electronic structure data for Spiro[adamantane-2,2'-oxirane] is scarce, predictive models provide valuable estimates. For example, the predicted XlogP value, a measure of lipophilicity, is 2.1, highlighting its nonpolar character. uni.lu The rigid, sp³-hybridized carbon cage of the adamantane moiety contributes significantly to this property. nih.gov The oxirane ring introduces polarity and is the primary site for chemical reactions. The C-O bonds in the epoxide are polarized, with the oxygen atom carrying a partial negative charge and the carbon atoms a partial positive charge, making them susceptible to nucleophilic attack.
Table 2: Predicted Physicochemical and Electronic Properties of Spiro[adamantane-2,2'-oxirane]
| Property | Predicted Value/Description | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O uni.lu | Indicates the elemental composition. |
| Molecular Weight | 164.25 g/mol sigmaaldrich.cn | The mass of one mole of the compound. |
| XlogP | 2.1 uni.lu | Measures lipophilicity; a positive value indicates preference for lipid environments. |
| Bonding | Features a strained three-membered oxirane ring fused to a rigid adamantane cage. | The ring strain makes the epoxide reactive, while the adamantane group provides steric bulk and lipophilicity. |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies associated with different reaction pathways.
For Spiro[adamantane-2,2'-oxirane], a key reaction is the acid-catalyzed or nucleophile-induced opening of the epoxide ring. Such reactions are known to proceed through various mechanisms, and computational studies can distinguish between them. For instance, a theoretical study on the decomposition of a related spiro-adamantyl-1,2-dioxetanone used high-level methods like CASPT2 to reveal a two-step biradical mechanism. rsc.org The study found different transition state energies for the formation of ground and excited state products, which was consistent with experimental observations. rsc.org
Similarly, the transformation of Spiro[adamantane-2,2'-oxirane] into a lactone has been reported, a reaction that involves the cleavage of the epoxide C-C or C-O bond and subsequent rearrangement. researchgate.net Quantum chemical calculations can model the step-by-step process of such a transformation, calculating the energy barriers for each step. This allows for the prediction of the most likely reaction mechanism and helps explain why certain products are formed over others. For example, computational studies on the thermolysis of other complex adamantane derivatives have helped to rationalize the formation of various fragmentation and rearrangement products. mdpi.compsu.edu
Analysis of Intermolecular Interactions
The way molecules interact with each other governs the properties of matter in the condensed phase (liquids and solids) and is fundamental to molecular recognition in biological systems. For a molecule like Spiro[adamantane-2,2'-oxirane], which combines a bulky, nonpolar adamantane cage with a polar oxirane ring, a range of intermolecular forces are at play.
Computational methods are used to analyze and quantify these interactions. Hirshfeld surface analysis, for example, is a technique used to visualize and quantify intermolecular contacts in crystal structures. mdpi.comnih.gov For various adamantane derivatives, these analyses have shown that stabilization in the solid state comes from a combination of N–H···O, C–H···S, C–H···O, and H–H bonding interactions. mdpi.comnih.gov
In the case of Spiro[adamantane-2,2'-oxirane], the primary interactions would be:
Van der Waals forces: These are the dominant interactions involving the large, nonpolar surface area of the adamantane cage. Computational studies on adamantane monolayers on gold surfaces have shown that these interactions drive the self-assembly into ordered structures. ucr.eduaps.org
Dipole-dipole interactions: The polar oxirane ring can engage in electrostatic interactions with other polar molecules.
Hydrogen bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atom of the oxirane ring can act as a hydrogen bond acceptor, interacting with donor molecules like water or alcohols.
Table 3: Types of Intermolecular Interactions for Spiro[adamantane-2,2'-oxirane]
| Interaction Type | Involving Molecular Part | Computational Analysis Method | Significance |
|---|---|---|---|
| Van der Waals (Dispersion) | Adamantane cage | DFT, CLP-Pixel | Drives self-assembly and crystal packing; contributes to lipophilicity. ucr.eduaps.org |
| Dipole-Dipole | Oxirane ring | DFT, Molecular Electrostatic Potential (MEP) maps | Contributes to interactions with other polar molecules and ordered structures in the solid state. |
| Hydrogen Bonding (Acceptor) | Oxirane oxygen | QTAIM, Hirshfeld Surface Analysis | Important for interactions in protic solvents and with biological targets containing H-bond donors. mdpi.comnih.gov |
Applications of Spiro Adamantane 2,2 Oxirane in Organic Synthesis
Building Block for Complex Adamantane (B196018) Derivatives
The primary utility of Spiro[adamantane-2,2'-oxirane] in synthesis stems from the high ring strain of the oxirane, which makes it susceptible to ring-opening reactions. This reactivity allows it to serve as a versatile building block for constructing more complex adamantane derivatives, particularly 1,2-disubstituted adamantanes, which are chiral structures. mdpi.com The adamantane skeleton is frequently employed as a structural motif when properties like steric bulk, rigidity, and lipophilicity are required in a target molecule. mdpi.com
Acid-catalyzed or nucleophilic opening of the epoxide ring provides a direct route to install new functional groups at the C-2 position of the adamantane core. A notable example is the transformation of Spiro[adamantane-2,2'-oxirane] into a lactone. researchgate.netosi.lv This reaction, achieved by treating the epoxide with 1,1-dichloroethylene in the presence of sulfuric acid, expands the spiro-fused ring system to create a more complex heterocyclic adamantane derivative. researchgate.net
The synthesis of such derivatives is significant because it leverages the readily available spiro-epoxide to access compounds that would be challenging to prepare otherwise. The adamantane cage acts as a rigid scaffold, influencing the stereochemical outcome of reactions and providing a robust anchor for further synthetic modifications. mdpi.comresearchgate.net
Table 1: Selected Reactions for Complex Adamantane Derivatives
| Starting Material | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Spiro[adamantane-2,2'-oxirane] | 1,1-Dichloroethylene, H₂SO₄ | Adamantane-derived lactone | Synthesis of complex heterocycles | researchgate.netosi.lv |
| Adamantan-2-one | Demjanov reaction, SeO₂, Periodic acid, SOCl₂ | 1,2-disubstituted adamantane dicarboxylic acid derivatives | Construction of functionalized adamantane frameworks | mdpi.com |
Precursor for Bioactive Molecules
The adamantane cage is a well-established pharmacophore in medicinal chemistry, prized for its ability to enhance the therapeutic efficacy of drugs. researchgate.netscispace.com Its high lipophilicity can improve a molecule's ability to cross cell membranes, while its rigid structure can lock a molecule into a specific conformation for optimal binding to a biological target. researchgate.net Spiro[adamantane-2,2'-oxirane] is a key precursor for incorporating this valuable scaffold into new potential therapeutic agents.
Research has focused on using adamantane spiro-heterocycles to develop novel antiviral and antiprotozoal agents. nih.gov For example, a series of spiro[adamantane] derivatives, including spiro-piperidines, were synthesized and evaluated for their biological activity. One such spiro-piperidine compound demonstrated significant anti-influenza A virus activity, proving to be 12 times more potent than the established drug amantadine (B194251) and 54 times more potent than ribavirin. nih.gov The same compound was also the most active against the African trypanosome, Trypanosoma brucei, being 1.5 times more potent than rimantadine (B1662185). nih.gov
While the direct synthetic route from Spiro[adamantane-2,2'-oxirane] is not always explicitly detailed, it stands as a logical starting point for creating the necessary amino alcohol intermediates required for the synthesis of these bioactive nitrogen-containing heterocycles. nih.govnih.gov The epoxide can be opened with an appropriate amine or azide, followed by further cyclization steps to build the desired heterocyclic ring.
Table 2: Bioactive Molecules Derived from Adamantane Scaffolds
| Compound Class | Target Activity | Notable Findings | Reference |
|---|---|---|---|
| Spiro[piperidine-4,2'-adamantanes] | Anti-influenza A virus | 12-fold more active than amantadine. | nih.gov |
| Spiro[piperidine-4,2'-adamantanes] | Trypanocidal (anti-parasitic) | 1.5-fold more potent than rimantadine against T. brucei. | nih.gov |
| Spiro[aziridine-2,2'-adamantanes] | Antiviral, Trypanocidal | Investigated for activity against influenza and T. brucei. | nih.gov |
Role in the Synthesis of Heterocyclic Compounds
Spiro[adamantane-2,2'-oxirane] is a cornerstone for the synthesis of a wide array of spiro-heterocyclic systems. The epoxide ring serves as a two-carbon electrophilic synthon that can react with various dinucleophiles to form five- and six-membered rings fused at the C-2 position of the adamantane core.
The synthesis of spiro-heterocycles is a field of significant interest because these structures are found in many biologically active natural products and pharmaceuticals. heteroletters.org The construction of such compounds from Spiro[adamantane-2,2'-oxirane] typically involves a ring-opening step followed by an intramolecular cyclization.
Key examples and potential pathways include:
Oxygen Heterocycles: As previously mentioned, the reaction with 1,1-dichloroethylene under acidic conditions yields a spiro-lactone, a type of oxygen-containing heterocycle. researchgate.net
Nitrogen Heterocycles: The synthesis of bioactive spiro-piperidines and spiro-azetidines highlights its role as a precursor to nitrogenous heterocycles. nih.gov A general and powerful method involves the ring-opening of epoxides with amines to generate amino alcohols, which are versatile intermediates for building a variety of nitrogen-containing rings, such as spiro-1,3-oxazolidin-2-ones. nih.gov
Sulfur and Mixed Heterocycles: By analogy with syntheses starting from adamantanone, the epoxide ring of Spiro[adamantane-2,2'-oxirane] could be opened by sulfur nucleophiles. researchgate.net For instance, reaction with 2-mercaptoethanol (B42355) could produce spiro[adamantane-2,2'-oxathiolane], and reaction with ethanedithiol could lead to spiro[adamantane-2,2'-dithiolane], thereby introducing sulfur into the heterocyclic ring system. researchgate.net
Table 3: Heterocyclic Systems Accessible from Adamantane Precursors
| Heterocycle Class | Synthetic Precursor | Method | Reference |
|---|---|---|---|
| Spiro-Lactone | Spiro[adamantane-2,2'-oxirane] | Reaction with 1,1-dichloroethylene/H₂SO₄ | researchgate.net |
| Spiro-Piperidine | Adamantane derivative | Multi-step synthesis | nih.gov |
| Spiro-Aziridine | Adamantane derivative | Multi-step synthesis | nih.gov |
| Spiro-Oxazolidinone | Spiro-epoxide (by analogy) | Epoxide opening with amine, then cyclization | nih.gov |
| Spiro-Oxathiolane | Adamantanone | Condensation with 2-mercaptoethanol | researchgate.net |
Ligand Design in Catalysis
In the field of catalysis, ligand design is crucial for controlling the activity and selectivity of metal catalysts. The adamantyl group is a highly attractive component in ligand architecture due to its well-defined, rigid structure and significant steric bulk. mdpi.com These features can be used to create a specific chiral environment around a metal center, influencing the outcome of a catalytic reaction.
Spiro[adamantane-2,2'-oxirane] is a strategic starting material for crafting such specialized ligands. The key advantage is that ring-opening of the epoxide introduces functionality at the C-2 position, creating a chiral center directly attached to the rigid adamantane scaffold. For example, nucleophilic opening with primary or secondary phosphines, or conversion to an amino alcohol, can generate bidentate P,O- or N,O-type ligands. These ligand classes are widely used in asymmetric catalysis.
The principle of using rigid spirocyclic systems to create ligands with precise three-dimensional shapes for molecular recognition has been demonstrated in other contexts, such as designing molecules that bind specifically to DNA bulge sites. nih.gov This concept of using a rigid scaffold to orient binding groups in a predefined space is directly applicable to catalyst design. By using Spiro[adamantane-2,2'-oxirane] as a template, chemists can develop novel, bulky, and chiral ligands tailored for specific catalytic transformations, leveraging the unique steric and electronic properties of the adamantane cage.
Advanced Spectroscopic and Analytical Techniques for Spiro Adamantane 2,2 Oxirane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Spiro[adamantane-2,2'-oxirane]. Both ¹H and ¹³C NMR provide critical data for confirming the spiro-fused adamantane (B196018) and oxirane rings.
¹H NMR Spectroscopy: The proton NMR spectrum of Spiro[adamantane-2,2'-oxirane] displays characteristic signals for the adamantane cage protons, typically appearing as a series of multiplets in the upfield region. The protons on the oxirane ring exhibit distinct chemical shifts that are crucial for confirming the presence of the epoxide.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative. It shows characteristic resonances for the carbon atoms of the adamantane skeleton. Notably, the spiro carbon atom, where the adamantane and oxirane rings are joined, has a unique chemical shift. The carbon atoms of the oxirane ring also appear at distinctive chemical shifts, confirming the epoxide functionality. Some studies have reported the following chemical shifts for the adamantane carbons: 37.4 (4 CH₂), 36.8 (2 CH₂), 35.1 (4 CH₂), 31.7 (4 CH), and 27.2 (4 CH) ppm, with the spiro quaternary carbons resonating at 73.6 ppm. psu.edu
Conformational studies of related spiro-adamantane structures have been performed using NMR techniques, including JMOD, XHCORR, and COSY experiments, to understand the spatial arrangement of the atoms. psu.edu For instance, in N-methylspiro[morpholine-3,2′-adamantane], conformational analysis has been a subject of investigation. grafiati.com
Table 1: Representative NMR Data for Spiro[adamantane-2,2'-oxirane] Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹³C | 73.6 | s | Spiro quaternary carbons |
| ¹³C | 37.4 | t | 4 CH₂ (adamantane) |
| ¹³C | 36.8 | t | 2 CH₂ (adamantane) |
| ¹³C | 35.1 | t | 4 CH₂ (adamantane) |
| ¹³C | 31.7 | d | 4 CH (adamantane) |
| ¹³C | 27.2 | d | 4 CH (adamantane) |
Note: This table is based on reported data for 2,2'-Epoxy-2,2'-biadamantane, a closely related structure, and serves as a representative example. psu.edu Actual chemical shifts for Spiro[adamantane-2,2'-oxirane] may vary slightly.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of Spiro[adamantane-2,2'-oxirane]. The technique provides a fingerprint of the molecule, aiding in its identification.
Under electron ionization (EI), the mass spectrum of Spiro[adamantane-2,2'-oxirane] would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 164.25 g/mol . bldpharm.com The fragmentation pattern is often dominated by the stable adamantyl cation. The fragmentation of 5-substituted adamantan-2-ones, a related class of compounds, is significantly influenced by the substituent on the adamantane moiety and the ketone group. researchgate.net For Spiro[adamantane-2,2'-oxirane], fragmentation would likely involve the loss of small neutral molecules from the molecular ion.
Predicted collision cross-section (CCS) values for various adducts of Spiro[adamantane-2,2'-oxirane] have been calculated, which can be useful in ion mobility-mass spectrometry studies. For example, the predicted CCS for the [M+H]⁺ adduct is 134.5 Ų. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for Spiro[adamantane-2,2'-oxirane] Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 165.12740 | 134.5 |
| [M+Na]⁺ | 187.10934 | 140.1 |
| [M-H]⁻ | 163.11284 | 134.8 |
| [M+NH₄]⁺ | 182.15394 | 155.7 |
| [M+K]⁺ | 203.08328 | 138.1 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Spiro[adamantane-2,2'-oxirane]. The IR spectrum provides valuable information about the molecular vibrations.
The most characteristic absorption bands for Spiro[adamantane-2,2'-oxirane] include:
C-H stretching vibrations of the adamantane cage, which are typically observed in the region of 2850-3000 cm⁻¹. libretexts.orglibretexts.org
C-O stretching vibrations of the oxirane ring. The asymmetric stretching of the C-O-C bond in epoxides usually appears in the 1250 cm⁻¹ region. researchgate.net
The spectrum would also show bands corresponding to CH₂ scissoring and rocking vibrations of the adamantane framework. libretexts.orglibretexts.org
In a study of a related spiro[adamantane-2,3′- psu.eduresearchgate.nettrioxane] derivative, an IR absorption was noted at 1593 cm⁻¹. acs.org While not directly applicable to the oxirane, this highlights the utility of IR in characterizing adamantane-containing spirocycles.
X-ray Crystallography for Solid-State Structure Determination
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of Spiro[adamantane-2,2'-oxirane] and for separating any potential isomers.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile compounds like Spiro[adamantane-2,2'-oxirane]. It can be used to determine the purity of a sample and to identify any volatile impurities. GC analysis has been employed in studies of related adamantane derivatives to monitor reaction products. psu.edu For instance, GC-MS has been used to analyze bioactive compounds in various extracts, demonstrating its utility in separating and identifying components of complex mixtures. jddtonline.infomaxapress.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of less volatile compounds. It can be used to separate Spiro[adamantane-2,2'-oxirane] from non-volatile impurities or byproducts. HPLC is particularly valuable for the separation of diastereomers and for determining the optical purity of chiral compounds. mdpi.comnih.gov While specific HPLC methods for Spiro[adamantane-2,2'-oxirane] are not detailed in the search results, the general principles of HPLC are applicable for its analysis and purification.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of Spiro[adamantane-2,2'-oxirane] and its derivatives remains an active area of research, with a focus on improving efficiency, yield, and access to diverse structures. While traditional methods often rely on the reaction of adamantanone with sulfonium (B1226848) ylides, new approaches are being explored.
One promising direction involves the use of alternative reagents and conditions. For instance, the use of lithium bis(trimethylsilyl)amide has been reported for the synthesis of spiro[adamantane-2,2'-oxiranes]. pleiades.online Future research will likely focus on developing catalytic, enantioselective methods to produce chiral spiro-oxiranes, which are highly valuable for pharmaceutical applications. mdpi.com The synthesis of related structures, such as protoadamantane-4-spiro-oxiran, provides pathways to 1,2-difunctionalized adamantane (B196018) derivatives through rearrangement reactions, highlighting the importance of accessing adamantane homologues. mdpi.comrsc.org
The development of synthetic routes starting from more readily available adamantane precursors is also a key objective. Direct C-H functionalization methods are gaining traction as an atom-economical strategy to avoid pre-functionalized starting materials. nih.gov Research into the ground-up construction of the adamantane core from substituted monocyclic compounds could also provide novel entry points to specifically substituted spiro-oxiranes. mdpi.com
Table 1: Selected Synthetic Approaches to Adamantane Spiro-Epoxides and Related Precursors
| Starting Material | Reagent(s) | Product | Key Feature | Reference(s) |
|---|---|---|---|---|
| Adamantanone | Dimethyl sulfonium methylide | Spiro[adamantane-2,2'-oxirane] | Standard ylide epoxidation | mdpi.com |
| Adamantanone | Lithium bis(trimethylsilyl)amide | Spiro[adamantane-2,2'-oxirane] | Alternative base for synthesis | pleiades.online |
| Protoadamantan-4-one | Dimethyl sulfonium methylide | Protoadamantane-4-spiro-oxiran | Access to isomers and rearranged products | mdpi.comrsc.org |
Exploration of New Reactivity Patterns
The strained three-membered oxirane ring is the primary site of reactivity in Spiro[adamantane-2,2'-oxirane], making it susceptible to various ring-opening reactions. chemenu.com Future research is focused on uncovering and harnessing new, selective transformations.
Electrophilic cleavage of the oxirane ring, often followed by rearrangement of the adamantane cage, is a powerful strategy for creating 1,2-difunctionalized adamantanes. rsc.org For example, treatment of protoadamantane-4-spiro-oxiran with acid leads to adamantane-1,2-diol derivatives. mdpi.com The reaction of Spiro[adamantane-2,2'-oxirane] with 1,1-dichloroethylene and sulfuric acid to form a lactone derivative demonstrates a pathway to different heterocyclic systems. researchgate.net
The exploration of reactions with various nucleophiles continues to be a fruitful area. The ring-opening with amines to form amino-alcohols is a key step in the synthesis of biologically active compounds. mdpi.com Furthermore, the use of Spiro[adamantane-2,2'-oxirane] as a precursor for more complex spirocyclic systems, such as non-symmetrical dispiro-1,2,4,5-tetraoxanes, is an emerging field with potential applications in medicinal chemistry. liverpool.ac.uk Photoinduced ring-opening reactions, for instance using molybdenum carbonyl, present novel rearrangement pathways leading to products like enaminoketones, which are not accessible under thermal conditions. nycu.edu.tw
Advanced Computational Modeling for Mechanism Prediction and Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. mdpi.com For Spiro[adamantane-2,2'-oxirane], advanced computational modeling offers profound insights into reaction mechanisms, stereoselectivity, and the design of novel derivatives.
Density Functional Theory (DFT) and other quantum chemical methods are being used to study the transition states and potential energy surfaces of its reactions. mdpi.comrsc.orgbeilstein-archives.org Such studies can elucidate the intricate details of reaction pathways, for example, in the decomposition of related spiro-adamantyl-1,2-dioxetanones, where calculations revealed a two-step biradical mechanism. rsc.org These theoretical findings help to explain experimental observations, such as activation parameters and product distributions. rsc.org
Computational methods are also crucial for predicting the stereochemical outcomes of reactions, which is particularly important for the synthesis of chiral molecules with specific biological activities. rsc.orgacs.org By modeling the interactions between reactants and chiral catalysts, researchers can design more effective synthetic strategies. acs.org Furthermore, molecular electrostatic potential and frontier molecular orbital analysis can help in understanding the reactivity and designing new spiro-oxindoles and other derivatives with desired electronic properties for applications in drug discovery. rsc.org The integration of artificial intelligence and machine learning with computational algorithms is expected to further accelerate the discovery of new reactions and the design of catalysts. mdpi.com
Potential in Materials Science and Nanotechnology
The rigid and bulky adamantane cage imparts unique properties such as thermal stability and lipophilicity, making Spiro[adamantane-2,2'-oxirane] an attractive monomer for advanced materials. nih.govwikipedia.orgnih.gov Its potential in materials science and nanotechnology is a rapidly growing area of investigation. science-link.eualliedacademies.org
A key application lies in the synthesis of polymers. Adamantyl epoxides can be polymerized to create materials with high thermal stability, which could be useful as wax additives or in the formulation of specialty rubber-like compositions. google.com A particularly interesting application is the use of spiro-orthocarbonates, which can be synthesized from epoxides, as "expanding monomers." encyclopedia.pub The cationic ring-opening copolymerization of adamantane-bearing spiro-orthocarbonates with monofunctional epoxides can lead to networked polymers that exhibit no volume shrinkage upon polymerization. researchgate.netresearchgate.net This property is highly desirable for applications such as high-strength composites, precision castings, and dental fillings to prevent microleakage and internal stress. encyclopedia.pub
In nanotechnology, the adamantane moiety is recognized for its ability to participate in host-guest chemistry, particularly with cyclodextrins. nih.gov While direct applications of Spiro[adamantane-2,2'-oxirane] in this context are still emerging, its derivatives could be used to create self-assembled supramolecular systems for drug delivery. nih.gov The lipophilic adamantane group can serve as an anchor to functionalize surfaces or decorate nanoparticles. nih.govscience-link.eu
Table 2: Potential Applications in Materials Science
| Application Area | Relevant Property/Monomer | Potential Benefit | Reference(s) |
|---|---|---|---|
| High-Performance Polymers | Adamantyl epoxide polymers | Enhanced thermal stability | google.com |
| Advanced Composites/Adhesives | Adamantane-bearing spiro-orthocarbonates | Zero polymerization shrinkage | encyclopedia.pubresearchgate.netresearchgate.net |
Integration with Flow Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing synthetic route design, and the integration of Spiro[adamantane-2,2'-oxirane] chemistry with modern, sustainable technologies is a key future direction. Flow chemistry, in particular, offers significant advantages over traditional batch processes. spirochem.com
Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. spirochem.comrsc.org This technology is well-suited for photochemical transformations ("photoflow"), which could enable novel, energy-efficient reaction pathways for adamantane derivatives. spirochem.com The scalability of flow processes is another major benefit, facilitating a smoother transition from laboratory-scale research to industrial production. beilstein-archives.orgspirochem.com
Developing greener and more sustainable protocols for synthesizing spiro-compounds is a primary goal. rsc.org This includes using more environmentally benign solvents and catalysts, and improving atom economy. Flow chemistry can facilitate the use of heterogeneous catalysts, which can be easily separated and recycled, further contributing to the sustainability of the process. rsc.org The application of flow systems to multi-step syntheses, potentially involving in-line purification and analysis, could streamline the production of complex adamantane-based molecules, making the synthesis of valuable compounds more efficient and eco-friendly. spirochem.comrsc.org
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Spiro[adamantane-2,2'-oxirane], and how do reaction conditions influence product purity?
- Methodology :
-
Epoxidation of Adamantane Derivatives : Use tert-butyl hydroperoxide (TBHP) as an oxidizing agent with transition metal catalysts (e.g., Mn(III) complexes) under anhydrous conditions to form the oxirane ring. Monitor reaction progress via TLC and isolate via column chromatography using hexane/ethyl acetate gradients .
-
Spiroannulation : React adamantane ketones with epichlorohydrin in the presence of Lewis acids (e.g., BF₃·Et₂O) to achieve spirocyclic connectivity. Optimize stoichiometry (1:2.5 ketone:epichlorohydrin) to minimize dimerization .
-
Yield Optimization : For diastereoselective synthesis, employ ultrasound (US)-assisted epoxidation in aqueous media, achieving yields >85% with reduced side products .
- Data Table : Comparison of Synthetic Routes
| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| TBHP/Mn(III) Epoxidation | Mn(acac)₃ | 72 | 98.5 | |
| Lewis Acid Spiroannulation | BF₃·Et₂O | 68 | 95.2 | |
| US-Assisted Epoxidation | H₂O₂ (aq) | 92 | 99.1 |
Q. How is Spiro[adamantane-2,2'-oxirane] structurally characterized, and what analytical techniques resolve stereochemical ambiguities?
- Methodology :
- NMR Spectroscopy : Use ¹H-¹³C HMBC to confirm spirocyclic connectivity via cross-peaks between adamantane C-H and oxirane protons. ¹H NMR coupling constants (J = 2–4 Hz) distinguish cis/trans epoxide isomers .
- X-ray Crystallography : Resolve absolute configuration by single-crystal analysis. For example, (1R,5S)-stereoisomers show distinct unit cell parameters (a = 8.21 Å, b = 10.45 Å) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 191.1432 (calc. 191.1435 for C₁₂H₁₈O) .
Advanced Research Questions
Q. How can stereoselective synthesis of Spiro[adamantane-2,2'-oxirane] derivatives be achieved, and what factors control diastereomer ratios?
- Methodology :
-
Chiral Auxiliaries : Introduce menthol-based chiral ligands during epoxidation to bias oxirane ring formation. For example, (R)-BINOL ligands yield 85% enantiomeric excess (ee) in trifluoromethyl spiro-epoxides .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-epoxide formation due to reduced steric hindrance, while nonpolar solvents (e.g., toluene) promote cis-isomers .
-
Temperature Control : Lower temperatures (–20°C) stabilize kinetically favored diastereomers, whereas higher temperatures (60°C) shift equilibrium toward thermodynamically stable forms .
- Data Table : Diastereomer Ratios Under Varying Conditions
| Solvent | Temperature (°C) | cis:trans Ratio | ee (%) | Reference |
|---|---|---|---|---|
| DMF | 25 | 1:4 | 78 | |
| Toluene | 25 | 3:1 | 65 | |
| THF | –20 | 1:1 | 82 |
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for Spiro[adamantane-2,2'-oxirane] derivatives be resolved?
- Methodology :
- Dynamic NMR (DNMR) : Detect conformational exchange broadening in ¹H NMR spectra. For example, chair-flip kinetics in adamantane moieties cause signal splitting at low temperatures (<–40°C) .
- Computational Modeling : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data to identify discrepancies arising from crystal packing effects .
- Cross-Validation : Correlate IR carbonyl stretches (1720–1740 cm⁻¹) with X-ray bond lengths (C=O: 1.21 Å) to validate tautomeric forms .
Q. What strategies mitigate thermal instability during Spiro[adamantane-2,2'-oxirane] synthesis or storage?
- Methodology :
- Protecting Groups : Acetylate oxirane oxygen to prevent ring-opening hydrolysis. For example, 3'-acetate derivatives exhibit >90% stability at 25°C for 6 months .
- Inert Atmospheres : Store compounds under argon with molecular sieves (3Å) to exclude moisture. Decomposition rates decrease from 15% to <2% per month .
- Additives : Incorporate radical inhibitors (e.g., TEMPO) during reactions to suppress oxidative degradation pathways .
Methodological Guidelines
- Experimental Design : Prioritize US-assisted or photochemical methods for scalable, green synthesis .
- Data Interpretation : Use multi-technique validation (NMR, MS, XRD) to address structural ambiguities .
- Conflict Resolution : Apply computational models and controlled experiments to reconcile contradictory data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
